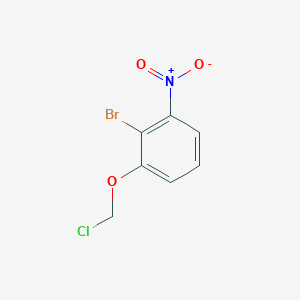

2-Bromo-1-(chloromethoxy)-3-nitrobenzene

Description

2-Bromo-1-(chloromethoxy)-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a chloromethoxy group (-OCH2Cl) at position 1, and a nitro group (-NO2) at position 3. This compound is structurally analogous to other substituted nitrobenzene derivatives, which are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research .

The chloromethoxy group introduces both electron-withdrawing (due to Cl) and steric effects, influencing reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C7H5BrClNO3 |

|---|---|

Molecular Weight |

266.47 g/mol |

IUPAC Name |

2-bromo-1-(chloromethoxy)-3-nitrobenzene |

InChI |

InChI=1S/C7H5BrClNO3/c8-7-5(10(11)12)2-1-3-6(7)13-4-9/h1-3H,4H2 |

InChI Key |

NABNPNXXZSNAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCl)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to introduce the nitro group. This is followed by the chloromethoxylation of the resulting nitrobromobenzene. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Substituted benzene derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-1-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-1-(chloromethoxy)-3-nitrobenzene with structurally related nitrobenzene derivatives, focusing on substituent effects, molecular properties, and reactivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects on Reactivity :

- The chloromethoxy group (-OCH2Cl) enhances electrophilicity at the benzene ring compared to methoxy (-OCH3) due to the electron-withdrawing Cl atom, making the compound more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Difluoromethoxy (-OCF2H) analogs exhibit increased lipophilicity, which may improve membrane permeability in drug design but also raise toxicity concerns .

- Benzyloxy (-OCH2C6H5) groups introduce steric bulk, reducing reaction rates in crowded environments .

Molecular Weight and Applications: Higher molecular weight compounds (e.g., benzyloxy derivative, 308.13 g/mol) are often used in specialized syntheses where steric effects are desired . Lower molecular weight analogs (e.g., methoxy derivative, 232.03 g/mol) are more soluble in polar solvents, facilitating reactions in methanol or DMF .

Safety and Handling :

- Chlorinated and brominated nitrobenzenes generally require stringent safety measures. For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (95% purity) mandates immediate decontamination of contaminated clothing and medical consultation upon exposure .

- Methoxy and ethoxy derivatives carry warnings for respiratory and dermal irritation (R20/21/22) .

Biological Activity

2-Bromo-1-(chloromethoxy)-3-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and other applications.

Chemical Structure and Properties

- Chemical Formula : C7H5BrClNO3

- Molecular Weight : 236.48 g/mol

- Structural Features : The compound features a nitro group (-NO2), a bromine atom (Br), and a chloromethoxy group (-OCH2Cl), which are critical for its biological activity.

Biological Activity Overview

Research indicates that 2-Bromo-1-(chloromethoxy)-3-nitrobenzene exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of halogens, particularly bromine and chlorine, is known to enhance the antimicrobial efficacy of compounds.

- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research, potentially inhibiting tumor growth through various mechanisms.

The biological effects of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene can be attributed to its interaction with cellular targets:

- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may participate in redox reactions affecting cellular pathways.

- Nucleophilic Substitution : The halogen atoms (Br and Cl) can be substituted by nucleophiles, leading to the formation of new compounds with altered biological activities.

Antimicrobial Activity

A study investigated the antimicrobial effects of halogenated compounds similar to 2-Bromo-1-(chloromethoxy)-3-nitrobenzene. Results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 4.2 |

| Bacillus subtilis | 2.6 |

| Escherichia coli | 4.4 |

| Pseudomonas aeruginosa | 4.9 |

Anticancer Activity

Another investigation into structurally related compounds highlighted their ability to induce apoptosis in cancer cells. These compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that derivatives of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene could similarly exhibit anticancer properties .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. For 2-Bromo-1-(chloromethoxy)-3-nitrobenzene:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.